molecular formula C9H7BrN2O B11870593 7-Amino-5-bromoquinolin-8-ol

7-Amino-5-bromoquinolin-8-ol

Cat. No.: B11870593
M. Wt: 239.07 g/mol
InChI Key: JWDPKUHZINCEAQ-UHFFFAOYSA-N
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Description

7-Amino-5-bromoquinolin-8-ol is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the 7th position, a bromine atom at the 5th position, and a hydroxyl group at the 8th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-bromoquinolin-8-ol typically involves the bromination of 8-hydroxyquinoline followed by the introduction of an amino group. One common method involves the bromination of 8-hydroxyquinoline using N-bromosuccinimide in chloroform to yield 7-bromoquinolin-8-ol. This intermediate is then treated with sodium nitrite and hydrochloric acid, followed by reduction with sodium dithionite to obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free conditions and recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-bromoquinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can modify the amino group to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the bromine atom under suitable conditions.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different physicochemical properties .

Scientific Research Applications

7-Amino-5-bromoquinolin-8-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Amino-5-bromoquinolin-8-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also act as a chelating agent, binding to metal ions and affecting their biological availability .

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Lacks the amino and bromine substituents but shares the hydroxyl group at the 8th position.

    5-Bromo-8-hydroxyquinoline: Similar structure but without the amino group.

    7-Aminoquinoline: Contains the amino group but lacks the bromine and hydroxyl groups.

Uniqueness

7-Amino-5-bromoquinolin-8-ol is unique due to the presence of all three functional groups (amino, bromine, and hydroxyl) on the quinoline ring. This combination of substituents provides the compound with distinct chemical reactivity and biological activity, making it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

7-amino-5-bromoquinolin-8-ol

InChI

InChI=1S/C9H7BrN2O/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,11H2

InChI Key

JWDPKUHZINCEAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N)Br

Origin of Product

United States

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